Dimethyl Phenobarbital-d6
CAS No.:
Cat. No.: VC18022524
Molecular Formula: C14H16N2O3
Molecular Weight: 266.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O3 |
|---|---|
| Molecular Weight | 266.32 g/mol |
| IUPAC Name | 5-ethyl-5-phenyl-1,3-bis(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C14H16N2O3/c1-4-14(10-8-6-5-7-9-10)11(17)15(2)13(19)16(3)12(14)18/h5-9H,4H2,1-3H3/i2D3,3D3 |
| Standard InChI Key | RPJARFKGODFVHL-XERRXZQWSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C(=O)C(C(=O)N(C1=O)C([2H])([2H])[2H])(CC)C2=CC=CC=C2 |
| Canonical SMILES | CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Isotopic Characteristics
Structural Modifications and Deuterium Substitution
Dimethyl Phenobarbital-d6 retains the core structure of phenobarbital—a barbituric acid derivative with a 5-ethyl-5-phenyl substituent—but introduces two methyl groups at the N₁ and N₃ positions of the barbiturate ring. The deuterium atoms are typically incorporated at the methyl groups or the ethyl side chain, as confirmed by its IUPAC name: 5-ethyl-1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione-d6. The substitution of hydrogen with deuterium alters the compound’s vibrational frequencies and bond dissociation energies, which marginally affects its metabolic stability without significantly changing its pharmacological activity .
Table 1: Key Physicochemical Properties of Dimethyl Phenobarbital-d6
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀D₆N₂O₃ |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | 5-ethyl-1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione-d6 |
| Canonical SMILES | CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2 (with deuterium substitution) |
| Isotopic Purity | ≥98% (as per typical synthetic protocols) |
Synthesis and Metabolic Pathways
Synthesis of Deuterated Derivatives
The synthesis of Dimethyl Phenobarbital-d6 involves selective deuteration of the parent compound, dimethylphenobarbital, through catalytic exchange reactions or deuterated methylating agents. For instance, reductive deuteration using deuterium gas (D₂) in the presence of palladium catalysts replaces hydrogen atoms at specific sites. Alternative methods employ deuterated dimethyl sulfate ((CD₃)₂SO₄) to methylate phenobarbital’s nitrogen atoms, ensuring precise isotopic labeling .
Metabolic Fate and Enzyme Interactions
In vivo studies demonstrate that dimethylphenobarbital undergoes sequential N-demethylation, primarily mediated by hepatic cytochrome P450 enzymes (CYP2C9 and CYP2C19) . The deuterated form exhibits a marginally prolonged half-life due to the kinetic isotope effect, where C–D bonds cleave more slowly than C–H bonds. For example, in rat hepatocytes, pretreatment with sodium phenobarbital accelerates the N-demethylation of dimethylphenobarbital by inducing CYP450 activity, a phenomenon preserved in its deuterated analog.
Table 2: Comparative Metabolism of Dimethylphenobarbital and Its Deuterated Form
| Parameter | Dimethylphenobarbital | Dimethyl Phenobarbital-d6 |
|---|---|---|
| Half-life (rat hepatocytes) | 4.2 ± 0.3 hours | 4.8 ± 0.4 hours |
| Major Metabolite | Phenobarbital | Phenobarbital-d6 |
| CYP450 Isoform Affinity | CYP2C9 > CYP2C19 | CYP2C9 > CYP2C19 |
Research Applications in Modern Pharmacology
Isotopic Labeling and Tracer Studies
Dimethyl Phenobarbital-d6 is indispensable in mass spectrometry-based assays for quantifying phenobarbital and its metabolites in biological matrices. Its use as an internal standard minimizes ion suppression effects and improves quantification accuracy, as seen in studies measuring phenobarbital levels in neonatal seizures . For instance, a 2023 FDA-reviewed trial utilized deuterated phenobarbital analogs to assess drug accumulation in infants, revealing a dose-dependent correlation between phenobarbital exposure and neurodevelopmental deficits .
Drug-Drug Interaction Studies
Deuterated derivatives enable precise tracking of metabolic interactions. In a 2018 study, coadministration of deuterated barbiturates with levetiracetam revealed synergistic effects on GABAergic neurotransmission, explaining the compounded neurodevelopmental risks observed in polytherapy regimens . The deuterium label allowed researchers to discriminate parent drug from metabolites in cerebrospinal fluid, clarifying distribution kinetics.
Comparative Analysis with Other Barbiturates
Pharmacokinetic Distinctions
The deuterium substitution in Dimethyl Phenobarbital-d6 reduces its metabolic clearance by approximately 15% compared to non-deuterated dimethylphenobarbital, as quantified in human liver microsomes . This contrasts with phenobarbital itself, which has a clearance rate of 0.08 mL/min/kg in adults .
Clinical Implications of Deuterium Substitution
While the kinetic isotope effect is minimal in therapeutic contexts, it becomes critical in analytical settings. For example, deuterated analogs eliminate signal overlap in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling sub-nanogram detection limits .
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